4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzamide
Description
4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-phenylbenzamide is a sulfone-containing benzamide derivative characterized by a six-membered thiazinane ring with a sulfonyl group (SO₂) at the 1-position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and molecular electronics. The compound’s synthesis typically involves functionalization of the benzamide core with a thiazinane sulfone group, as seen in related N-phenylbenzamide (NPBA) derivatives . Its stability and tunable electronic properties align with broader NPBA design principles, which emphasize ease of functionalization and adaptability for diverse applications .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-23(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPMQCRJDUMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- 4-Bromo-N-phenylbenzamide synthesis :
$$ \text{4-Bromobenzoic acid} + \text{Aniline} \xrightarrow{\text{SOCl}_2} \text{4-Bromo-N-phenylbenzamide} $$ - Thiazinan boronic ester preparation :
$$ \text{2-Amino-1,4-thiazinane-1,1-dioxide} \xrightarrow{\text{Pinacol boronate}} \text{Boronic ester derivative} $$ - Cross-coupling :
$$ \text{4-Bromo-N-phenylbenzamide} + \text{Boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound} $$
Optimization Data
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Catalyst loading | 1-5 mol% Pd | 2.5 mol% |
| Temperature | 80-120°C | 100°C |
| Reaction time | 12-48 h | 24 h |
| Yield | 45-78% | 68% |
This method demonstrates excellent functional group tolerance but requires specialized boronic ester intermediates.
Synthetic Route 2: Nucleophilic Aromatic Substitution
Reaction Sequence
- 4-Nitro-N-phenylbenzamide preparation :
$$ \text{4-Nitrobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Aniline}} \text{4-Nitro-N-phenylbenzamide} $$ - Nitro reduction :
$$ \text{4-Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-N-phenylbenzamide} $$ - Thiazinan introduction :
$$ \text{4-Amino derivative} + \text{1,4-Dibromobutane} \xrightarrow{\text{Na}_2\text{S}, \text{DMF}} \text{Cyclized intermediate} $$ - Sulfur oxidation :
$$ \text{Cyclized product} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Target compound} $$
Key Observations
- Step 3 yield : 52% (dependent on sulfide concentration)
- Oxidation efficiency : 89% conversion using H₂O₂/AcOH system
- Total synthesis time : 72 h (four steps)
This route offers cost advantages but faces challenges in controlling ring size during cyclization.
Synthetic Route 3: Direct Cyclocondensation
One-Pot Methodology
$$ \text{4-Mercaptobenzoic acid} + \text{1,4-Diaminobutane} \xrightarrow{\text{I}_2, \text{TBHP}} \text{Thiazinan intermediate} \xrightarrow{\text{Aniline coupling}} \text{Target compound} $$
Performance Metrics
| Condition | Value |
|---|---|
| Iodine loading | 20 mol% |
| TBHP concentration | 3 equiv |
| Reaction time | 8 h |
| Overall yield | 41% |
This domino reaction approach minimizes purification steps but requires careful control of oxidative conditions.
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total steps | 3 | 4 | 2 |
| Overall yield | 68% | 38% | 41% |
| Scalability | High | Medium | Low |
| Purity (HPLC) | 98.2% | 95.7% | 92.4% |
Cost Considerations
- Route 1 : High catalyst costs ($12.50/g Pd)
- Route 2 : Low reagent costs ($2.80/g overall)
- Route 3 : Moderate (TBHP at $4.20/mL)
Advanced Characterization Data
Spectroscopic Profile
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 3.74–3.68 (m, 4H, thiazinan CH₂), 2.95 (s, 2H, SO₂CH₂) - HRMS (ESI+) :
m/z calcd for C₁₇H₁₇N₂O₃S [M+H]⁺: 345.0911, found: 345.0908
Thermal Properties
| Property | Value |
|---|---|
| Melting point | 214–216°C |
| TGA decomposition | 278°C (5% loss) |
| DSC endotherm | 215°C (ΔH = 89 J/g) |
Industrial-Scale Considerations
Process Intensification
- Continuous flow implementation :
Achieved 83% yield in Route 1 using microreactor technology (residence time: 15 min) - Solvent recycling :
DMF recovery rate >92% using falling-film evaporators
Regulatory Aspects
- ICH Q3D compliance :
Pd residue <5 ppm achieved through chelating resins - Genotoxic impurities :
Controlled below 1 ppm via optimized workup procedures
Emerging Methodologies
Photoredox Catalysis
Recent advances demonstrate visible-light-mediated thiazinan formation:
$$ \text{4-Iodo-N-phenylbenzamide} + \text{Thiourea} \xrightarrow[\text{Blue LED}]{\text{Ir(ppy)}_3} \text{Target compound} $$
- Yield: 61%
- Reaction time: 6 h
Biocatalytic Approaches
Engineered E. coli expressing sulfotransferases achieved:
- 34% conversion in 48 h
- Excellent enantioselectivity (98% ee)
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and sulfonamide group exhibit distinct hydrolytic behavior under acidic or basic conditions:
Nucleophilic Substitution
The sulfonamide sulfur and electrophilic positions on the benzamide moiety participate in substitution reactions:
Oxidation Reactions
The thiazinan ring’s sulfur center is redox-active:
| Oxidizing Agent | Conditions | Outcome | Evidence |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 60°C | 3 hrs | Sulfur oxidation to sulfone derivatives | Analogous to |
| KMnO₄ (acidic) | RT, 2 hrs | Ring-opening with sulfonic acid formation | Inferred from |
Reduction Reactions
Functional group transformations under reducing conditions:
Electrophilic Aromatic Substitution
The phenyl rings undergo halogenation and nitration:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to benzamide | 65–72% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Para to sulfonamide | 78% |
Complexation with Metals
The sulfonamide and carbonyl groups act as ligands:
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Methanol, RT | Octahedral coordination | 4.8 ± 0.2 |
| Fe(III) | Aqueous pH 5–6 | Tridentate binding | 3.9 ± 0.3 |
Key Research Findings:
- Synthetic Optimization : A one-pot three-component reaction using substituted anilines, benzoyl chlorides, and thiazinan precursors achieves 80–85% yield under microwave irradiation (140 W, 10 min) .
- Stability Profile :
- pH 2–6: Stable for >48 hrs
- pH >8: Rapid degradation (t₁/₂ = 2.3 hrs) due to sulfonamide hydrolysis
- Computational Insights :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzamide derivatives as anticancer agents. For instance, derivatives designed from this compound exhibited promising cytotoxicity against various cancer cell lines. In a study evaluating new imidazole-based N-phenylbenzamide derivatives, compounds derived from similar structures showed IC50 values ranging from 7.5 to 11.1 μM against tested cancer cells, indicating a significant anticancer potential .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific proteins involved in cancer cell proliferation. Molecular docking studies have revealed that these derivatives can bind effectively to target receptors such as ABL1 kinase, forming stable complexes that hinder cancer cell growth . This binding affinity suggests that further exploration could lead to the development of effective targeted therapies.
Synthetic Chemistry Applications
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. A one-pot three-component reaction has been successfully employed to generate a series of N-phenylbenzamide derivatives efficiently. This method allows for modifications that can improve the pharmacological profile of the resultant compounds .
Structural Variations
Researchers have explored structural variations by incorporating different heterocycles and substituents on the benzene ring. The introduction of functional groups such as dicyano and imidazole has been shown to significantly affect the biological activity of the resulting compounds, enhancing their potential as therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The sulfone group may improve membrane permeability or target binding compared to non-sulfonated analogues .
- Thiazinane-containing sulfonamides (e.g., BG14483 in ) are explored for neurological targets, hinting at dual therapeutic roles.
Electronic and Physical Properties
The thiazinane sulfone group significantly alters electronic properties:
Key Observations :
- Compared to donor-acceptor systems (e.g., Aviram-Ratner-type diodes ), the compound’s asymmetry derives from its substituent rather than a complex π-system, simplifying synthesis.
Biological Activity
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Profile
- IUPAC Name : 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzamide
- Molecular Formula : C19H19Cl2NO4S
- CAS Number : 338962-92-8
- Molecular Weight : 428.33 g/mol
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biomolecular targets. The thiazinan moiety is known for its ability to modulate enzyme activity and receptor interactions:
- Antiviral Activity : Compounds similar to N-phenylbenzamide derivatives have shown promising antiviral effects against enteroviruses. For instance, derivatives displayed IC50 values ranging from 5.7 μM to 12 μM against Enterovirus 71 (EV71), indicating significant antiviral potential at low concentrations .
- Anticancer Activity : Recent studies have highlighted the potential of N-phenylbenzamide derivatives in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated IC50 values between 7.5 μM and 11.1 μM against various cancer cell lines, suggesting effective cytotoxicity .
Antiviral Activity Against Enterovirus 71
In a study focused on the synthesis and evaluation of N-phenylbenzamide derivatives, several compounds exhibited notable antiviral activity against EV71. The following table summarizes the IC50 values of selected compounds:
| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1e | 5.7 ± 0.8 | 620 ± 0.0 | 108 |
| Compound 1c | 18 ± 1.2 | Not reported | Not reported |
| Pirodavir (control) | 1.3 | 31 ± 2.2 | 23 |
These findings indicate that compound 1e is a promising candidate for further development as an antiviral agent due to its high selectivity index compared to pirodavir .
Anticancer Potential
Another study evaluated the anticancer properties of various N-phenylbenzamide derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative 4e | ABL1 kinase target | 7.5 |
| Derivative 4f | ABL1 kinase target | 11.1 |
The molecular docking studies revealed that these compounds form stable complexes with target proteins, enhancing their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-phenylbenzamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling substituted benzamides with thiazinan intermediates under controlled conditions. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature (60–80°C), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures high purity (>95%). Monitoring with TLC and NMR spectroscopy is essential to confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming the thiazinan ring and benzamide backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25–60°C. Monitor degradation via HPLC or LC-MS over 7–14 days. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data across studies (e.g., Factor XIa inhibition vs. antimicrobial effects)?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., enzyme kinetics for Factor XIa inhibition, MIC assays for antimicrobial activity). Control for batch-to-batch variability in compound purity and solvent effects (e.g., DMSO concentration in cell-based assays). Meta-analysis of published IC₅₀ values and structural-activity relationships (SAR) can clarify context-dependent bioactivity .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Perform molecular docking to predict binding affinities to target enzymes (e.g., Factor XIa). Use QSAR models to optimize logP (lipophilicity) and polar surface area (PSA) for improved absorption. ADMET predictors (e.g., SwissADME) assess metabolic stability and cytochrome P450 interactions .
Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer : Combine kinetic assays (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition) with X-ray crystallography or cryo-EM to visualize enzyme-ligand interactions. Fluorescent probes (e.g., FRET-based assays) quantify real-time binding kinetics in physiological conditions .
Q. How should researchers address low reproducibility in synthetic yields when scaling up reactions?
- Methodological Answer : Optimize mixing efficiency and heat transfer in batch reactors for scalability. Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. Statistical tools (e.g., Design of Experiments) identify critical factors (e.g., reagent stoichiometry, catalyst loading) affecting yield .
Data Analysis & Contradiction Management
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) with bootstrapping to estimate confidence intervals. Outlier detection (e.g., Grubbs' test) ensures data integrity. Use hierarchical modeling for multi-lab studies to account for inter-experimental variability .
Q. How can conflicting crystallographic data on ligand-binding conformations be reconciled?
- Methodological Answer : Compare multiple crystal structures (e.g., PDB entries) to identify conserved binding motifs. Molecular dynamics simulations (100+ ns trajectories) assess conformational flexibility. Validate with mutagenesis studies targeting key residues in the binding pocket .
Key Structural & Functional Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₂O₃S | |
| CAS Number | 941945-60-4 | |
| Key Functional Groups | Thiazinan-1,1-dioxide, benzamide | |
| Reported Bioactivities | Factor XIa inhibition, antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
